molecular formula C10H7NO3 B13663016 5-Hydroxyisoquinoline-3-carboxylic acid

5-Hydroxyisoquinoline-3-carboxylic acid

Cat. No.: B13663016
M. Wt: 189.17 g/mol
InChI Key: TVTFESHSLSVRRG-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by oxidation. One common method is the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The specific conditions for synthesizing this compound may vary, but generally involve heating and acidic media.

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other similar methods that allow for efficient production. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at positions on the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include sulfuric acid and other strong acids.

    Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

5-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyisoquinoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-hydroxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-6-5-11-8(10(13)14)4-7(6)9/h1-5,12H,(H,13,14)

InChI Key

TVTFESHSLSVRRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)O)C(=O)O

Origin of Product

United States

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